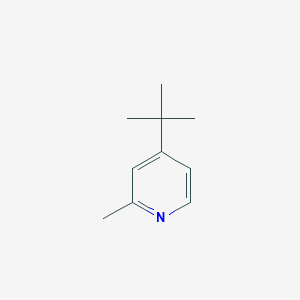

4-(Tert-butyl)-2-methylpyridine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C10H15N |

|---|---|

分子量 |

149.23 g/mol |

IUPAC 名称 |

4-tert-butyl-2-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-8-7-9(5-6-11-8)10(2,3)4/h5-7H,1-4H3 |

InChI 键 |

IZDMRLFXYJMCNI-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CC(=C1)C(C)(C)C |

产品来源 |

United States |

Synthetic Methodologies for 4 Tert Butyl 2 Methylpyridine and Its Analogues

Historical Overview of Pyridine (B92270) Alkylation Strategies

Historically, the direct C-alkylation of the pyridine ring has been a formidable challenge in organic synthesis. acs.orgyoutube.com The electron-deficient nature of the pyridine nucleus makes it inherently resistant to classical electrophilic substitution reactions like Friedel-Crafts alkylation, which are standard for electron-rich arenes like benzene (B151609). youtube.com Instead, the pyridine nitrogen atom often acts as a nucleophile, leading to N-alkylation, or the ring itself is susceptible to nucleophilic attack by potent reagents like alkyllithiums, which can lead to addition products rather than the desired substitution. acs.orgharvard.eduacs.org

Early strategies often necessitated harsh reaction conditions or the use of pre-functionalized starting materials to direct the alkylation to a specific carbon atom. nih.govnih.gov One of the foundational methods for pyridine synthesis itself is the Chichibabin reaction, first reported in 1924, which involves the condensation of aldehydes and ketones with ammonia (B1221849). wikipedia.org While this method constructs the ring and can incorporate alkyl groups, it often suffers from low yields and a lack of regiocontrol for producing asymmetrically substituted pyridines. wikipedia.org These classical difficulties spurred the development of more refined and predictable methodologies for pyridine C-alkylation.

Contemporary Approaches to C-Alkylation of Pyridine Systems

Modern organic synthesis has brought forth a suite of powerful and highly regioselective methods for the C-alkylation of pyridines. These contemporary strategies offer greater control and functional group tolerance compared to their historical counterparts. Recent advances in transition-metal-catalyzed reactions, radical-mediated C-H functionalizations, and sophisticated metalation techniques have revolutionized access to complex pyridine derivatives. acs.orgchemistryviews.org These methods enable the precise installation of alkyl groups onto the pyridine scaffold, overcoming the inherent reactivity challenges of the heterocycle. nih.govrsc.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In this approach, a directing metalation group (DMG) present on the pyridine ring coordinates to an organometallic base, typically an alkyllithium reagent, and directs deprotonation to an adjacent ortho position. harvard.edubaranlab.org This generates a stabilized carbanion that can then react with an electrophile, such as an alkyl halide, to introduce a substituent with high regioselectivity.

The choice of base is critical; while strong alkyllithium bases like n-BuLi or sec-BuLi are common, their high nucleophilicity can lead to competitive addition to the pyridine ring. harvard.eduacs.org To mitigate this, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed. acs.org Furthermore, the development of mixed-metal bases, such as TMPMgCl•LiCl, allows for efficient deprotonation under milder conditions with improved functional group tolerance. harvard.edu The nature and position of the DMG profoundly influence the site of metalation, enabling precise control over the functionalization pattern. znaturforsch.com

Table 1: Examples of Directed Metalation of Pyridine Derivatives

| Directing Group | Base/Conditions | Electrophile | Product | Reference |

|---|---|---|---|---|

| 4-Methoxy | Mesityllithium, THF | Generic (E+) | 3-Substituted-4-methoxypyridine | arkat-usa.org |

| 2-Bromo-4-methoxy | LTMP, then DMF | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | arkat-usa.org |

| 2-Chloro | nBuLi-LiPM, Hexane | Me3SiCl | 2-Chloro-6-(trimethylsilyl)pyridine | acs.org |

This table is interactive and can be sorted by column.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for forming carbon-carbon bonds. This reaction is highly effective for the synthesis of biaryls and the alkylation or arylation of heteroaromatics, including pyridines. organic-chemistry.orgnih.gov The typical Suzuki-Miyaura reaction involves the coupling of a halogenated pyridine (containing Cl, Br, or I) or a pyridine triflate with an organoboron reagent, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. nih.govcdnsciencepub.com

The reaction tolerates a wide variety of functional groups and generally provides good to excellent yields. organic-chemistry.orgnih.gov While highly effective, challenges can arise from the Lewis basic nitrogen atom of the pyridine substrate, which can coordinate to and inhibit the palladium catalyst. researchgate.net Strategies to overcome this include the use of more electron-deficient pyridine partners (e.g., chloropyridines) or specialized catalyst systems that are less susceptible to inhibition. organic-chemistry.orgresearchgate.net

Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh3)4 | 85% | nih.gov |

| 2-Chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | 99% | organic-chemistry.org |

| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 82% | cdnsciencepub.com |

This table is interactive and can be sorted by column.

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing substituents onto the pyridine ring. This reaction is particularly facile for pyridines bearing a leaving group, such as a halogen, at the C2 or C4 positions. chemistry-online.comquimicaorganica.org The electron-withdrawing nitrogen atom activates these positions toward nucleophilic attack by stabilizing the resulting anionic intermediate (a Meisenheimer-type adduct). chemistry-online.com

To synthesize a compound like 4-(tert-butyl)-2-methylpyridine, one could envision a strategy starting from a dihalogenated pyridine, for instance, 2-bromo-4-chloropyridine. Sequential nucleophilic substitution reactions with a methyl nucleophile (e.g., methyl Grignard) and a tert-butyl nucleophile (e.g., tert-butyllithium) could, in principle, construct the desired product. The regioselectivity of such sequential additions would depend on the relative reactivity of the C2 and C4 positions and the nature of the specific halogen leaving groups. Another approach is the vicarious nucleophilic substitution (VNS), where a carbanion attacks a C-H position on an electron-deficient ring (like nitropyridine), followed by the elimination of a leaving group attached to the original carbanion. acs.org

Anionic Condensation Reactions in Pyridine Synthesis

Anionic condensation reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of the pyridine ring from acyclic precursors. These methods typically involve the formation of enolate anions as key intermediates that participate in cyclization and condensation steps.

The most prominent example is the Hantzsch pyridine synthesis, which involves a one-pot condensation of an aldehyde, ammonia (or an ammonium (B1175870) salt), and two equivalents of a β-ketoester. gcwgandhinagar.comorganic-chemistry.org The mechanism proceeds through the formation of an enamine from one molecule of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield a 1,4-dihydropyridine. A subsequent oxidation step is required to furnish the aromatic pyridine ring. gcwgandhinagar.com This versatile method allows for the synthesis of symmetrically substituted pyridines. Variations of this approach, such as starting with pre-formed intermediates, can provide access to unsymmetrical pyridines. baranlab.org

Multi-Step Preparations Involving Pyrylium (B1242799) Salts

Pyrylium salts, which are six-membered aromatic rings containing a positively charged oxygen atom, serve as highly effective precursors for the synthesis of pyridines. nih.gov The electrophilic nature of the pyrylium ring makes it highly reactive towards nucleophiles. wikipedia.org The reaction of a pyrylium salt with ammonia provides a direct and efficient route to the corresponding pyridine. researchgate.netunjani.ac.id In this transformation, ammonia acts as the nucleophile, attacking the pyrylium ring, which leads to a ring-opening and subsequent ring-closing cascade that expels the oxygen atom and forms the nitrogen-containing pyridine ring. nih.gov

This method is particularly useful for preparing sterically hindered or specifically substituted pyridines. For example, the synthesis of 2,6-di-tert-butyl-4-methylpyridine (B104953), an analogue of the target compound, has been demonstrated via this route. The process starts with the formation of 2,6-di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate (B1224126), which is then treated with ammonium hydroxide (B78521) to yield the final pyridine product in good yield. orgsyn.org This highlights the power of pyrylium salt chemistry to access pyridine structures that might be challenging to obtain through other functionalization strategies.

Regioselective Synthesis Strategies for this compound

The synthesis of polysubstituted pyridines, particularly with specific regiochemistry, presents a significant challenge due to the electronic nature of the pyridine ring. For a molecule like this compound, the primary challenge lies in the selective introduction of the bulky tert-butyl group at the C-4 position while a methyl group is present at C-2.

One of the most effective strategies for the regioselective synthesis of 4-tert-butylpyridines involves the addition of organometallic reagents to activated pyridine precursors. A notable transition-metal-free, two-step reaction sequence has been developed for the synthesis of 3-substituted 4-tert-butylpyridine (B128874) derivatives, a methodology that can be conceptually extended to 2-substituted precursors. researchgate.net This process begins with the N-activation of a substituted pyridine using a silyl (B83357) group, such as triisopropylsilyl (TIPS), followed by the highly regioselective addition of a di-tert-butylmagnesium reagent. The resulting dihydropyridine (B1217469) intermediate is then aromatized to yield the final product. researchgate.net

The key to the high regioselectivity of the tert-butyl group addition at the C-4 position is the activation of the pyridine ring with a bulky N-substituent, which directs the nucleophilic attack. While the original study focused on 3-substituted pyridines, this approach is a cornerstone for achieving 4-tert-butylation. For the synthesis of this compound, one would start with 2-methylpyridine (B31789). The process would involve N-activation, followed by the addition of di-tert-butylmagnesium, and subsequent aromatization.

Another approach involves the directed lithiation of pyridine derivatives. clockss.org While direct lithiation of 2-methylpyridine (2-picoline) can be complex, leading to mixtures of products from addition and side-chain metalation, the use of directing groups can control the regioselectivity. clockss.orgrsc.org For instance, a suitable directing group at the 2-position could guide lithiation to the 4-position, followed by quenching with a tert-butyl electrophile. However, achieving high selectivity in such systems can be challenging.

A summary of a relevant regioselective synthesis for a 4-tert-butylpyridine analogue is presented below:

Table 1: Regioselective Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives researchgate.net

| Starting Material (3-Substituted Pyridine) | Product (3-Substituted 4-tert-Butylpyridine) | Yield (%) |

|---|---|---|

| 3-Bromopyridine | 3-Bromo-4-tert-butylpyridine | 85 |

| Ethyl nicotinate | Ethyl 4-tert-butylnicotinate | 94 |

| Nicotinamide | 4-tert-Butylnicotinamide | 82 |

| Nicotinonitrile | 4-tert-Butylnicotinonitrile | 91 |

This table showcases the yields for the synthesis of various 3,4-disubstituted pyridines using a two-step sequence involving N-activation, regioselective addition of t-Bu2Mg, and aromatization. researchgate.net

Advanced Synthetic Routes to N- and C-Substituted Derivatives of this compound

Once this compound is synthesized, further derivatization can be achieved through advanced synthetic routes to introduce substituents on the nitrogen atom (N-substituted) or on the remaining carbon atoms of the ring (C-substituted).

N-Substituted Derivatives:

The most common N-substituted derivatives are pyridine N-oxides. The oxidation of the nitrogen atom in the pyridine ring can be achieved using various oxidizing agents. A common method is the use of m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. google.com This transformation is crucial as the N-oxide can activate the pyridine ring for further substitutions, particularly at the C-2 and C-6 positions.

Another important class of N-substituted derivatives are N-alkyl triazinium salts, which have applications in bioorthogonal chemistry. These are synthesized from the corresponding pyridine derivatives and are noted for their high reactivity and stability. nih.gov

Table 2: Synthesis of Pyridine N-Oxides google.com

| Starting Pyridine | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| 4-Methylpyridine | m-CPBA | 4-Methylpyridine N-oxide | 85 |

| 4-Cyanopyridine | m-CPBA | 4-Cyanopyridine N-oxide | - |

| 4-Nitropyridine | m-CPBA | 4-Nitropyridine N-oxide | - |

This table illustrates a general method for the synthesis of pyridine N-oxides from various substituted pyridines. google.com

C-Substituted Derivatives:

The introduction of substituents at the carbon atoms of the this compound ring can be accomplished through several advanced methods, primarily involving C-H functionalization.

Directed ortho-metalation (DoM) is a powerful strategy where a directing metalating group (DMG) on the pyridine ring directs deprotonation (lithiation) to an adjacent position. clockss.org For this compound, if a suitable DMG were installed, for example at the 2-methyl group, it could direct lithiation to the C-3 position. Subsequent reaction with an electrophile would yield a C-3 substituted derivative.

Late-stage functionalization of pyridines at the position alpha to the nitrogen (C-2 or C-6) can be achieved through a sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org This method allows for the introduction of a wide array of functional groups under mild conditions. For this compound, this would target the C-6 position. The reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of their chloro-analogues. acs.org

Selective lithiation at the C-2 position of 4-tert-butylpyridine has been reported, which can then be reacted with various electrophiles to introduce substituents. researchgate.net A similar strategy could potentially be applied to functionalize the C-6 position of this compound.

Table 3: C-H Functionalization via Directed Lithiation of a 2-Substituted Pyridine clockss.org

| Substrate (R=H) | Electrophile | Product (E) | Yield (%) |

|---|---|---|---|

| 2-(Pivaloylamino)pyridine | D₂O | D | 87 |

| 2-(Pivaloylamino)pyridine | MeI | Me | 72 |

| 2-(Pivaloylamino)pyridine | Me₃SiCl | Me₃Si | 86 |

| 2-(Pivaloylamino)pyridine | (MeS)₂ | MeS | 67 |

This table provides examples of directed lithiation of a 2-(pivaloylamino)pyridine at the 3-position followed by reaction with various electrophiles. clockss.org

Fundamental Reactivity and Mechanistic Insights of 4 Tert Butyl 2 Methylpyridine

Brønsted Basicity in Sterically Constrained Environments

4-(tert-butyl)-2-methylpyridine, a derivative of pyridine (B92270), exhibits unique characteristics as a Brønsted base due to the steric hindrance imposed by the tert-butyl and methyl groups positioned ortho to the nitrogen atom. This steric bulk significantly influences its reactivity, particularly in proton abstraction and its role as an acid scavenger.

The steric encumbrance around the nitrogen atom in this compound governs its ability to abstract protons. While it is a moderately strong base, its reactivity is highly selective. The bulky substituents hinder its approach to sterically demanding acidic protons. This selectivity is a key feature, allowing it to be used in environments where more accessible bases might lead to undesired side reactions.

Research has shown that the reactivity of pyridines towards carbocations is significantly influenced by steric effects. kpi.ua For instance, in studies involving the reaction of various pyridines with 1,2,2-tris(p-methoxyphenyl)vinyl cations, 4-(tert-butyl)pyridine, which has a tert-butyl group at the 4-position and thus less steric hindrance around the nitrogen, exhibits high reactivity. kpi.ua Conversely, pyridines with bulky substituents at the 2 and 6 positions, such as 2,6-di-tert-butylpyridine, show markedly lower reactivity due to steric hindrance. kpi.ua The inductive effect of the alkyl groups also plays a role, with the +I effect of the tert-butyl group increasing the electron density at the nitrogen atom, thus enhancing its basicity. kpi.ua

A defining characteristic of this compound is its nature as a non-nucleophilic base. The steric shielding of the nitrogen atom by the adjacent tert-butyl and methyl groups prevents it from acting as a nucleophile, meaning it does not readily participate in substitution or addition reactions with electrophilic centers other than protons. This property makes it an excellent acid scavenger in reactions where sensitive functional groups must be preserved.

It is particularly effective at trapping Brønsted acids, such as triflic acid (TfOH), without interfering with Lewis acid catalysts. This allows for the selective control of reaction pathways. For example, it can inhibit TfOH-catalyzed cationic rearrangements while permitting metal triflates to remain active as catalysts. This contrasts with less sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (collidine), which can react with electrophiles like triflic anhydride (B1165640).

The utility of sterically hindered pyridines as acid scavengers is well-documented in various synthetic applications. For instance, 2,6-di-tert-butyl-4-methylpyridine (B104953) is employed in the synthesis of vinyl triflates from aldehydes and ketones, where it prevents unwanted side reactions. sigmaaldrich.comsigmaaldrich.com It also plays a crucial role in preventing desilylation and hydration of products in certain catalyzed reactions. sigmaaldrich.comsigmaaldrich.com

Lewis Basicity and Coordination Behavior

The steric environment of this compound also dictates its behavior as a Lewis base and its ability to coordinate with metal centers.

A key feature of sterically hindered pyridines like this compound is their ability to discriminate between Brønsted and Lewis acids. sigmaaldrich.comsigmaaldrich.com While they can be protonated by Brønsted acids, their bulky nature prevents them from coordinating with most Lewis acids. researchgate.net This selective reactivity is invaluable in reactions where both types of acidity are present and need to be controlled independently. For example, in cationic polymerization, the addition of a hindered base like 2,6-di-tert-butyl-4-methylpyridine can inhibit initiation pathways that involve protonic acids without affecting those initiated by the direct electrophilic addition of a Lewis acid to the monomer. researchgate.net

The tert-butyl and methyl groups in the ortho positions of this compound create significant steric hindrance that inhibits its coordination to metal centers, a phenomenon known as steric inhibition of coordination. This is particularly true for axial coordination in metal complexes. The bulky substituents physically block the nitrogen atom's lone pair of electrons from forming a dative bond with a metal ion. This effect is so pronounced that even in the presence of strong Lewis acids, coordination is often completely suppressed. This property is exploited in various chemical syntheses where the base is required to act solely as a proton acceptor without interfering with metal-catalyzed processes.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring can influence the rate and regioselectivity of such reactions. In the case of this compound, the alkyl groups (tert-butyl and methyl) are activating and ortho-, para-directing.

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion in the case of benzene derivatives), followed by the loss of a proton to restore aromaticity. libretexts.org

For this compound, electrophilic attack would be directed to the positions ortho and para to the activating alkyl groups. However, the positions ortho to the nitrogen (positions 3 and 5) are deactivated. The tert-butyl group at position 4 and the methyl group at position 2 will direct incoming electrophiles. Given the steric bulk of the tert-butyl group, electrophilic attack is most likely to occur at the position least sterically hindered, which would be the carbon atom at position 5. Friedel-Crafts alkylation and acylation are common examples of EAS reactions, though the hindered nature of the pyridine may necessitate specific catalysts and conditions. orgsyn.orgucla.edu

Nucleophilic Reactivity Considerations at the Pyridine Nitrogen

The nucleophilicity of the nitrogen atom in the pyridine ring of this compound is a critical aspect of its chemical behavior, governed by a combination of electronic and steric effects imparted by its substituents. The reactivity of the lone pair of electrons on the nitrogen atom is significantly influenced by the presence of the methyl group at the C-2 (ortho) position and the tert-butyl group at the C-4 (para) position.

Electronic Effects: Both the methyl and the tert-butyl groups are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring and, consequently, on the nitrogen atom. The tert-butyl group at the para position is particularly effective at donating electron density to the nitrogen atom via resonance (hyperconjugation), which enhances its basicity and intrinsic nucleophilicity compared to unsubstituted pyridine. Theoretical studies, such as those using Density Functional Theory (DFT), have established that electron-donating substituents, especially at the 4-position, generally increase the nucleophilic character of the pyridine nitrogen.

Steric Effects: While electronic effects enhance the nitrogen's nucleophilicity, steric hindrance plays a crucial, often dominant, role in its actual reactivity. The methyl group at the C-2 position provides significant steric bulk around the nitrogen atom. This spatial obstruction, known as steric hindrance, impedes the approach of electrophiles to the nitrogen's lone pair. nih.gov This effect can dramatically slow down chemical reactions. nih.gov Studies on sterically hindered pyridines have shown that substituents in the 2-position can decrease the reactivity of the nitrogen atom by several orders of magnitude, particularly when reacting with bulky electrophiles. rsc.org For instance, 2,6-di-tert-butyl-4-methylpyridine is known as a non-nucleophilic base because the two bulky tert-butyl groups flanking the nitrogen atom effectively prevent it from participating in nucleophilic reactions, while still allowing it to react with small electrophiles like protons. sigmaaldrich.comorgsyn.org In the case of this compound, the single ortho-methyl group creates a less hindered environment than in 2,6-disubstituted pyridines, but it still presents a significant barrier that modulates the nitrogen's ability to act as a nucleophile.

The interplay between these electronic and steric factors means that this compound is a stronger base than pyridine but its effectiveness as a nucleophile is highly dependent on the steric demands of the reacting electrophile. It is more nucleophilic than a pyridine with an electron-withdrawing group but less reactive in nucleophilic substitution reactions than a non-sterically hindered equivalent like 4-(tert-butyl)pyridine.

Oxidation and Reduction Pathways

The chemical transformations of this compound through oxidation and reduction reactions primarily involve the pyridine ring and its nitrogen atom, leading to compounds with altered electronic properties and structure.

Oxidation:

The most common oxidation pathway for pyridines involves the nitrogen atom, leading to the formation of a pyridine N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this purpose. researchgate.netnih.gov The reaction involves the electrophilic attack of the peroxy acid on the nucleophilic nitrogen atom of the pyridine ring. rsc.org

For this compound, oxidation is expected to yield This compound N-oxide . The electron-donating nature of the tert-butyl and methyl groups increases the nucleophilicity of the pyridine nitrogen, making it susceptible to oxidation. However, the steric hindrance from the 2-methyl group can influence the reaction rate. Studies on the N-oxidation of 2-substituted pyridines have shown that while the reaction proceeds, steric effects can reduce the reactivity compared to unhindered pyridines. rsc.org The general trend is that more basic amines are more readily oxidized by electrophilic oxidants like peroxy acids. tcichemicals.com

The resulting N-oxide is a versatile intermediate. The N-oxide functional group is highly polar and can alter the reactivity of the pyridine ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack. rsc.org

Table 1: Common Oxidation Reaction of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|

Reduction:

The reduction of the pyridine ring in this compound typically results in the formation of the corresponding piperidine, 4-(tert-butyl)-2-methylpiperidine . This saturation of the aromatic ring can be accomplished through several methods, most notably catalytic hydrogenation and dissolving metal reductions.

Catalytic Hydrogenation: This is a common and efficient method for reducing pyridine rings. The reaction involves hydrogen gas (H₂) and a metal catalyst. tcichemicals.com Catalysts such as palladium on carbon (Pd/C), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are effective for this transformation. researchgate.netrsc.org The reaction is typically carried out under pressure and at elevated temperatures. The choice of catalyst and reaction conditions can be tuned to achieve high yields. For instance, the hydrogenation of pyridinecarbonitriles to the corresponding piperidines can be achieved using a Pd/C catalyst. rsc.org It is expected that this compound would undergo catalytic hydrogenation to afford cis- and trans-isomers of 4-(tert-butyl)-2-methylpiperidine.

Dissolving Metal Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial or complete reduction of aromatic rings. ox.ac.ukadichemistry.com This method has been successfully applied to the reduction of electron-deficient pyridines. rsc.orgox.ac.ukbaranlab.org Under these conditions, the pyridine ring of this compound would be reduced to the corresponding piperidine.

Table 2: Common Reduction Reactions of this compound

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Pd/C (or other metal catalysts) | 4-(tert-butyl)-2-methylpiperidine | Catalytic Hydrogenation |

Applications of 4 Tert Butyl 2 Methylpyridine As a Chemical Reagent and Catalyst Component

Role as a Non-Nucleophilic Base in Organic Synthesis

DTBMP is widely recognized as a sterically hindered, non-nucleophilic base that can effectively neutralize Brønsted acids without interfering with Lewis acid-sensitive centers in a molecule. sigmaaldrich.comsigmaaldrich.comresearchgate.net This selectivity is a direct consequence of the steric shield provided by the two tert-butyl groups adjacent to the nitrogen atom. researchgate.netacs.org While the base is readily protonated, its bulky nature prevents it from attacking electrophilic carbon atoms or coordinating with most metal cations and Lewis acids like BF₃. orgsyn.org This characteristic makes it an indispensable tool for chemists seeking to control reaction pathways and improve product yields. orgsyn.org

Table 1: Physical and Chemical Properties of 2,6-Di-tert-butyl-4-methylpyridine (B104953)

| Property | Value |

|---|---|

| CAS Number | 38222-83-2 |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Appearance | White solid |

| Melting Point | 33-36 °C |

| Boiling Point | 233 °C |

| pKa (in 50% EtOH) | 4.41 |

Data sourced from Sigma-Aldrich and ResearchGate. sigmaaldrich.comresearchgate.net

In many organic reactions, the generation of a strong acid as a byproduct can lead to undesired side reactions or decomposition of sensitive starting materials and products. DTBMP serves as an effective "proton sponge," sequestering protons as they are formed. This is particularly crucial in reactions that generate highly reactive intermediates. For instance, in the formation of vinyl triflates from ketones using triflic anhydride (B1165640), DTBMP is the base of choice because it efficiently traps the triflic acid byproduct without reacting with the highly electrophilic anhydride reagent itself. orgsyn.org Its ability to inhibit processes initiated by protonic acids is also applied in studies of cationic polymerization to distinguish between different reaction mechanisms. researchgate.net

The methylation of carbohydrates, a key step in glycoscience, often involves the use of reagents like methyl trifluoromethanesulfonate (B1224126). This reaction can be sensitive to acidic conditions, which may cleave acid-labile protecting groups present on the carbohydrate scaffold. The use of DTBMP in combination with methyl trifluoromethanesulfonate has been shown to result in improved yields of methylated carbohydrates under very mild conditions, preserving the integrity of these sensitive groups. orgsyn.org Its role as a hindered base was instrumental in the synthesis of a complex antigenic bacterial hexasaccharide from Salmonella newington. orgsyn.org

DTBMP is effective in preventing unwanted side reactions that can be promoted by trace amounts of acid. In silylation studies and reactions involving silyl-protected compounds, the presence of acid can lead to premature desilylation. The addition of DTBMP neutralizes any generated acid, thereby protecting the silyl (B83357) groups. orgsyn.org It has been specifically shown to inhibit the desilylation and hydration of products during the GaCl₃-catalyzed ortho-ethynylation of phenols. sigmaaldrich.comchemicalbook.com

Involvement in Metal-Catalyzed Processes

Beyond its role as a proton scavenger, DTBMP and related hindered pyridines are also utilized in the field of metal-catalyzed reactions, where they can influence the behavior of catalytic systems.

While the extreme steric hindrance of DTBMP often prevents it from acting as a typical coordinating ligand for many transition metals, it can be employed as a base in metal-catalyzed processes without deactivating the catalyst. orgsyn.org This allows for precise pH control in reactions where the metallic center is the active Lewis acid. An example of its application is its use as a base in the PtCl₄-catalyzed cyclization of homopropargyl azide (B81097) derivatives. sigmaaldrich.comchemicalbook.com In this context, DTBMP neutralizes the acid generated during the reaction, facilitating the catalytic cycle without interfering with the platinum catalyst.

The presence of a non-nucleophilic base like DTBMP can significantly enhance the selectivity and efficiency of a catalytic reaction. By preventing proton-induced side reactions, it ensures that the catalytic pathway proceeds as intended. For example, in glycosylation reactions using thioglycosides activated by triflic anhydride, the addition of DTBMP was found to be crucial for achieving high stereoselectivity. researchgate.net The base ensures the formation of a highly active glycosylating species, leading to α-glucosides with high selectivity, a result that contrasts sharply with the outcomes in the absence of the hindered base. researchgate.net This control over the reaction environment allows for the synthesis of complex molecules with high precision.

Catalytic Role in Specific Organic Reactions

The sterically hindered nature of pyridines substituted with bulky groups like tert-butyl renders them non-nucleophilic bases, a property that is pivotal in their catalytic applications. While the user specified 4-(tert-butyl)-2-methylpyridine, the following reactions are predominantly facilitated by the more sterically hindered and commonly cited 2,6-di-tert-butyl-4-methylpyridine. This base can selectively interact with Brønsted acids (protons) over Lewis acids, which is a crucial distinction in many chemical reactions. sigmaaldrich.comorgsyn.org

Conversion of Aldehydes and Ketones to Vinyl Triflates

A significant application of 2,6-di-tert-butyl-4-methylpyridine is in the high-yield synthesis of vinyl triflates from aldehydes and ketones. sigmaaldrich.com This transformation is essential for the formation of vinyl cations and for use in cross-coupling reactions. The hindered pyridine (B92270) acts as a non-nucleophilic base, trapping the proton generated during the reaction without interfering with the triflic anhydride or the resulting reactive triflate. orgsyn.org This is a distinct advantage over less hindered pyridines, which can react with triflic anhydride. orgsyn.org The use of this hindered base was deemed essential for the successful preparation of 1-(ethynyl)vinyl trifluoromethanesulfonates. orgsyn.org

Table 1: Application of 2,6-Di-tert-butyl-4-methylpyridine in Vinyl Triflate Synthesis

| Reactant Type | Product | Role of 2,6-Di-tert-butyl-4-methylpyridine | Reference |

|---|---|---|---|

| Aldehydes | Vinyl Triflates | Non-nucleophilic proton scavenger | sigmaaldrich.com |

Friedel-Crafts Alkylation under Basic Conditions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl groups to aromatic rings, traditionally carried out under acidic conditions. libretexts.org However, the use of a sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine enables Friedel-Crafts alkylations to be performed under basic conditions. orgsyn.org This is particularly useful when the aromatic substrate or the alkylating agent contains acid-sensitive functional groups. The non-nucleophilic nature of the base prevents it from competing with the aromatic ring in reacting with the electrophile. This reaction has limitations, as it does not work well with aromatic rings that have strongly electron-withdrawing groups. libretexts.org

Contributions to Polymer-Bound Reagent Systems

The integration of reagents onto a solid support, such as a polymer, offers significant advantages in chemical synthesis, primarily by simplifying product purification. cam.ac.uk Spent or excess reagents can be removed by simple filtration. 2,6-di-tert-butyl-4-methylpyridine has been successfully incorporated into a polymer backbone via its 4-methyl group. orgsyn.org

This polymer-bound version of the hindered pyridine has been effectively used in the synthesis of vinyl triflates, mirroring the utility of its free counterpart. orgsyn.org This approach combines the specific catalytic benefits of the hindered base with the practical advantages of solid-phase synthesis. The development of such polymer-supported reagents is a key area in creating cleaner and more efficient chemical processes. cam.ac.uk

Coordination Chemistry of 4 Tert Butyl 2 Methylpyridine and Its Metal Complexes

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes incorporating 4-(tert-butyl)-2-methylpyridine often involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

A notable example is the synthesis of a copper(II) complex, 4-tert-butyl-pyridinium tetrachloridocuprate, with the general formula (C9H14N)2[CuCl4]. mdpi.com This compound was prepared by dissolving copper(II) chloride dihydrate (CuCl2·2H2O) and 4-tert-butyl-pyridine in distilled water, followed by the addition of concentrated hydrochloric acid to adjust the pH. mdpi.com The mixture was stirred at 373 K, and upon cooling, greenish block-shaped crystals suitable for X-ray diffraction were obtained. mdpi.comresearchgate.net

Characterization of the resulting complex was carried out using several methods:

X-ray Diffraction: This technique revealed that the compound crystallizes in a monoclinic system and possesses a three-dimensional network structure. mdpi.comresearchgate.net The structure is stabilized by C–H…Cl and N–H…Cl hydrogen bonds. The [CuCl4]2− anion exhibits a geometry that is intermediate between a tetrahedron and a square planar arrangement. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy was used to identify the different functional groups present in the complex. mdpi.comresearchgate.net

UV-Vis Absorption Spectroscopy: This method was employed to investigate the optical properties of the complex, indicating it has semiconducting properties. mdpi.comresearchgate.net

Thermal Analysis (TGA-DTA): The thermal stability of the compound was assessed using thermogravimetric and differential thermal analysis. The complex was found to be stable up to 176 °C. mdpi.comresearchgate.net

Elemental Analysis: The elemental composition of the synthesized complex was confirmed to match the expected theoretical values. mdpi.com

Similarly, other transition metal complexes with substituted pyridine (B92270) ligands have been synthesized and characterized. For instance, a series of nickel(II) and cobalt(II) complexes with tris(2-pyridylmethyl)amine (B178826) (TPA) and various picolinic acid-based ligands have been prepared and studied using X-ray crystallography, NMR, IR, and UV-vis spectroscopy. nih.gov The synthesis of these complexes typically involves reacting a metal-TPA precursor with the desired ligand in a suitable solvent, followed by precipitation and crystallization. nih.gov

The synthesis of Schiff base complexes of Cu(II), Fe(II), Mn(II), and Zn(II) with 2-(salicylimino)-3-hydroxypyridine also follows a general procedure of mixing an aqueous solution of the metal salt with an ethanolic solution of the Schiff base ligand, followed by refluxing and precipitation. jocpr.com These complexes have been characterized by elemental analysis, FTIR, UV-Visible spectroscopy, and magnetic moment measurements, which suggested octahedral geometries for the transition metal complexes. jocpr.com

Table 1: Synthesis and Characterization of a Copper(II) Complex with this compound

| Parameter | Details |

| Complex | 4-tert-butyl-pyridinium tetrachloridocuprate, (C9H14N)2[CuCl4] |

| Synthesis | Reaction of CuCl2·2H2O and 4-tert-butyl-pyridine in water with HCl. mdpi.com |

| Crystal System | Monoclinic. mdpi.com |

| Coordination Geometry | Distorted tetrahedral/square planar for [CuCl4]2-. mdpi.com |

| Stabilizing Interactions | C–H…Cl and N–H…Cl hydrogen bonds. mdpi.com |

| Characterization | X-ray diffraction, FT-IR, UV-Vis, TGA-DTA, Elemental Analysis. mdpi.comresearchgate.net |

| Thermal Stability | Stable up to 176 °C. mdpi.com |

Ligand Field Effects and Steric Influence on Coordination Geometry

The electronic and steric properties of this compound significantly influence the coordination geometry and the resulting ligand field of its metal complexes. Ligand field theory (LFT) provides a framework for understanding the bonding and electronic structure of these coordination compounds. wikipedia.org

The tert-butyl group at the 4-position of the pyridine ring is sterically demanding. This bulkiness can have a profound impact on the packing of the complexes in the solid state and the coordination geometry around the metal center. For example, in the crystal structure of 4′-tert-butyl-2,2′:6′,2′′-terpyridine, the bulky tert-butyl groups prevent the typical face-to-face π-stacking interactions often observed in simpler terpyridine ligands. rsc.org Instead, the packing is dominated by weaker C-H···N hydrogen bonds and C-H···π contacts. rsc.org

In transition metal complexes, the steric hindrance from the tert-butyl group can influence the coordination number and geometry. For instance, in copper(II) complexes with a tris(t-butyl)terpyridine ligand, the geometry around the copper ion can vary between square pyramidal and trigonal bipyramidal, depending on the other ligands present. researchgate.net Electronic structure calculations have suggested that the sigma-donor ability of the polyimine ligand plays a crucial role in determining the metal center's geometry. researchgate.net

The electronic nature of the pyridine ligand, modified by the electron-donating tert-butyl group, also affects the ligand field splitting. The ligand field splitting energy, Δ, is a key parameter in LFT that describes the energy difference between the d-orbitals in a complex. libretexts.org The nature of the ligand—its size, shape, and electronic properties—directly impacts the magnitude of this splitting. libretexts.org

In a study of trans-[Ru(L)4Cl2] chromophores, where L included 4-tert-butylpyridine (B128874), it was found that ligand field states dominate the excited state decay. researchgate.net The internal conversion process that populates these ligand field states occurs very rapidly (less than 2 picoseconds) for 4-tert-butylpyridine, indicating a downhill energy transfer process. researchgate.net This is consistent with DFT calculations that show the lowest triplet state to be a ligand field state. researchgate.net

Table 2: Influence of this compound on Coordination Complexes

| Feature | Influence | Example |

| Steric Hindrance | Prevents close packing and influences coordination geometry. | In 4′-tert-butyl-2,2′:6′,2′′-terpyridine, the bulky group prevents π-stacking. rsc.org |

| Coordination Geometry | Can lead to distorted geometries like square pyramidal or trigonal bipyramidal. | Observed in copper(II) complexes with tris(t-butyl)terpyridine. researchgate.net |

| Ligand Field Effects | The electron-donating tert-butyl group influences the ligand field splitting. | Affects the excited state dynamics in trans-[Ru(L)4Cl2] complexes. researchgate.net |

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., PES)

Spectroscopic techniques are invaluable for probing the interactions between metal ions and ligands like this compound. These methods provide insights into the electronic structure and bonding within the coordination sphere.

UV-Visible Spectroscopy is commonly used to study the d-d electronic transitions and charge transfer bands in transition metal complexes. In the case of the (C9H14N)2[CuCl4] complex with 4-tert-butyl-pyridinium, UV-Vis absorption spectroscopy was used to determine its optical properties, revealing its semiconducting nature. mdpi.comresearchgate.net For a series of copper(II) complexes with tris(t-butyl)terpyridine, UV-vis spectroscopy was also employed for characterization. rsc.org

Infrared (IR) Spectroscopy helps in identifying the coordination sites of the ligand and changes in bond vibrations upon complexation. In the (C9H14N)2[CuCl4] complex, FT-IR spectroscopy was used to identify the various functional groups. mdpi.comresearchgate.net For other transition metal complexes, shifts in the vibrational frequencies of the ligand upon coordination to the metal ion provide evidence of metal-ligand bond formation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to study the structure of diamagnetic complexes in solution. For a series of Ni(II) and Co(II) complexes with substituted pyridine ligands, NMR was one of the techniques used for characterization. nih.gov

While not explicitly detailed for this compound in the provided context, Photoelectron Spectroscopy (PES) is a powerful technique for directly probing the electronic structure of molecules by measuring the kinetic energies of photoejected electrons. It can provide information about the energies of molecular orbitals.

Spectroscopic investigations of related systems provide a good understanding of what could be expected for this compound complexes. For instance, in a study of lead complexes with various ligands, computational methods were used to analyze the metal-ligand interactions, which could be correlated with spectroscopic data. mdpi.com

Table 3: Spectroscopic Techniques for Characterizing Metal-Ligand Interactions

| Spectroscopic Technique | Information Obtained | Application Example |

| UV-Visible Spectroscopy | d-d transitions, charge transfer bands, optical properties. | Characterization of (C9H14N)2[CuCl4] and copper(II)-tris(t-butyl)terpyridine complexes. mdpi.comresearchgate.netrsc.org |

| Infrared Spectroscopy | Functional groups, coordination sites, changes in bond vibrations. | Identification of functional groups in (C9H14N)2[CuCl4] and other transition metal complexes. mdpi.comresearchgate.netnih.gov |

| NMR Spectroscopy | Structure of diamagnetic complexes in solution. | Characterization of Ni(II) and Co(II) complexes with substituted pyridines. nih.gov |

Electronic Structure and Bonding Analysis in Complexes

The electronic structure and bonding in metal complexes of this compound are governed by the principles of molecular orbital theory and ligand field theory. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals, which dictate the properties of the complex.

The this compound ligand acts as a σ-donor through the lone pair of electrons on the nitrogen atom. The electron-donating tert-butyl group at the 4-position enhances the electron density on the pyridine ring, making it a better σ-donor compared to unsubstituted pyridine. This increased σ-donation strengthens the metal-ligand bond.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and bonding in these complexes. For instance, DFT calculations on trans-[Ru(L)4Cl2] complexes, where L included 4-tert-butylpyridine, revealed that the lowest triplet excited state has a ligand field character. researchgate.net

In a broader context of metal-ligand interactions, studies on lead complexes have shown that the total interaction energy is dominated by electrostatic interactions, which are influenced by the charge of the ligand. mdpi.com However, covalent charge transfer interactions also play a significant role. mdpi.com For complexes with this compound, the σ-donation from the nitrogen atom would be a key component of this charge transfer.

The analysis of the electronic structure also helps in understanding the reactivity and catalytic activity of these complexes. The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. In many transition metal complexes, these frontier orbitals are predominantly metal-d and ligand-π* in character, respectively.

Applications of this compound Metal Complexes in Advanced Materials and Catalysis

Metal complexes of this compound and related substituted pyridines have shown promise in various applications, particularly in the fields of advanced materials and catalysis.

Advanced Materials:

Solar Cells: 4-tert-butylpyridine is frequently used as an additive in the electrolyte of dye-sensitized solar cells (DSSCs) to enhance their photovoltaic performance. mdpi.comchemchart.com The pyridine derivative adsorbs on the surface of the TiO2 photoanode, leading to a negative shift in the conduction band edge and an increase in the open-circuit voltage of the cell.

Luminescent Materials: Terpyridine-based metal complexes, which share structural similarities with substituted pyridine complexes, are known for their applications as luminescent materials. rsc.orgnih.gov The electronic properties of the ligands can be tuned to achieve desired emission characteristics.

Catalysis:

Cross-Coupling Reactions: Nickel complexes with terpyridine ligands, often modified with tert-butyl groups, have been successfully employed as catalysts in challenging C(sp3)-C(sp3) bond formation reactions, such as the reductive coupling of alkyl halides. nih.gov The terpyridine ligand is effective in promoting these transformations where other ligands show low yields. nih.gov

Hydrofunctionalization and Reduction Reactions: Terpyridine-metal complexes have shown catalytic activity in various transformations, including C-C unsaturated bond hydrofunctionalization and the reduction of nitro groups to amines. nih.gov The electronic nature of the terpyridine ligand is crucial for these catalytic processes. nih.gov

Hydrosilylation: Iron and cobalt pincer complexes are active catalysts for the hydrosilylation of various unsaturated compounds. acs.org While not specifically mentioning this compound, the principles of ligand design in these pincer complexes are relevant.

General Catalysis: The ability of terpyridine and related ligands to stabilize various transition metal cations makes their complexes versatile catalysts for a wide range of organic transformations. nih.govontosight.ai

The development of new metal complexes with tailored this compound ligands continues to be an active area of research, with the potential for discovering novel materials and more efficient catalysts. rsc.org

Table 4: Applications of Substituted Pyridine Metal Complexes

| Application Area | Specific Use | Role of the Ligand |

| Advanced Materials | Additive in dye-sensitized solar cells. mdpi.comchemchart.com | Enhances photovoltaic performance by modifying the semiconductor surface. |

| Luminescent materials. rsc.orgnih.gov | Tuning of electronic properties to achieve desired emission. | |

| Catalysis | Reductive coupling of alkyl halides. nih.gov | Promotes challenging C(sp3)-C(sp3) bond formation. |

| Hydrofunctionalization and nitro group reduction. nih.gov | The electronic properties of the ligand facilitate the catalytic cycle. | |

| Hydrosilylation. acs.org | As part of pincer ligands to create active catalysts. |

Computational and Theoretical Studies on 4 Tert Butyl 2 Methylpyridine

Density Functional Theory (DFT) Investigations of Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. In the study of 4-(tert-butyl)-2-methylpyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. nih.gov This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Table 1: Representative DFT-Calculated Molecular Geometry Parameters (Note: The following data is illustrative of typical DFT calculation outputs for heterocyclic compounds, as specific data for this compound is not published.)

| Parameter | Typical Value (Å or °) |

| C-N Bond Length | 1.34 Å |

| C=C Bond Length (ring) | 1.39 Å |

| C-C Bond Length (tert-butyl) | 1.54 Å |

| C-N-C Bond Angle | 117° |

| C-C-C Bond Angle (ring) | 120° |

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. numberanalytics.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For substituted pyridines, the energies of these orbitals are influenced by the electronic nature of the substituents. The electron-donating methyl and tert-butyl groups in this compound are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridine (B92270).

Computational studies on similar molecules, like 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, have utilized DFT to calculate HOMO and LUMO energies to assess chemical activity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative for similar aromatic nitrogen heterocycles and are not specific to this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Computational Studies of Reactivity and Reaction Mechanisms

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, computational studies would likely focus on reactions involving the nitrogen lone pair, such as protonation or coordination to metal centers, as well as electrophilic substitution on the pyridine ring.

The steric hindrance provided by the tert-butyl and methyl groups is a dominant factor in its reactivity. While these groups inductively increase the electron density on the pyridine ring, their bulk can physically block the approach of reactants to the nitrogen atom and adjacent positions. Computational models can quantify these steric effects and predict how they influence reaction pathways and rates. For example, in reactions where this compound acts as a base, calculations can determine the transition state geometry and energy for proton transfer, providing insight into its basicity. Although specific computational studies on the reaction mechanisms of this compound are not prominent in the literature, the methodologies are well-established for other complex organic molecules. acs.org

Modeling of Steric Effects on Basicity and Coordination

The basicity of pyridines is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. While alkyl groups are electron-donating and should increase basicity, severe steric hindrance can counteract this effect. In 2,6-di-tert-butylpyridine, for instance, the bulky tert-butyl groups flank the nitrogen atom, sterically hindering the approach of a proton and significantly reducing its basicity compared to less substituted pyridines. stackexchange.com

For this compound, the steric hindrance is less severe than in the 2,6-disubstituted analogue, but still significant. The methyl group at the 2-position and the tert-butyl group at the 4-position influence the accessibility of the nitrogen lone pair. Computational modeling can provide a quantitative measure of this steric effect. By calculating the proton affinity (the negative of the enthalpy change for protonation) in the gas phase and in solution (using a solvent model), the intrinsic basicity and the solvent-moderated basicity can be determined. acs.org These calculations can dissect the electronic contribution of the alkyl groups from the steric penalty associated with binding a proton or a Lewis acid. Such studies have been performed on a range of sterically hindered pyridines, demonstrating a clear correlation between steric bulk and reduced basicity. stackexchange.comacs.org

Surface Adsorption Phenomena and Interactions with Solid Substrates (e.g., TiO2 surfaces)

The interaction of organic molecules with solid surfaces is critical in fields such as catalysis, sensing, and materials science. Computational studies, particularly using DFT, can model the adsorption of molecules like this compound onto surfaces such as titanium dioxide (TiO2). These models help to understand the nature and strength of the surface-adsorbate interaction.

DFT calculations can determine the most favorable adsorption geometry, whether the molecule lies flat on the surface or adopts a tilted orientation. The adsorption energy, a key output of these calculations, indicates the strength of the interaction. For pyridine and its derivatives, adsorption on TiO2 can occur through the interaction of the nitrogen lone pair with Lewis acid sites (exposed titanium atoms) on the surface. DFT studies on the adsorption of other molecules, such as methylene (B1212753) blue on TiO2, have shown that electrostatic attractions and the formation of bonds with surface atoms govern the adsorption process. nih.gov A similar computational approach for this compound would likely reveal how the steric bulk of the tert-butyl group influences its binding orientation and energy on the TiO2 surface. psu.edu

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these properties for a proposed structure and comparing them to experimental spectra, the structure can be validated.

For this compound, DFT calculations can predict the vibrational frequencies and their corresponding IR and Raman intensities. nih.gov These calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. The predicted spectrum can then be compared with an experimental FT-IR or FT-Raman spectrum to aid in the assignment of vibrational modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) to allow for direct comparison with experimental data. These predictions are valuable for confirming the molecular structure and for interpreting complex experimental spectra.

Synthetic Utility of 4 Tert Butyl 2 Methylpyridine in the Construction of Complex Chemical Architectures

Building Block in Heterocyclic Synthesis

The inherent reactivity of the 2-methyl group, combined with the directing and solubilizing effects of the 4-tert-butyl group, makes 4-(tert-butyl)-2-methylpyridine a key starting material for more complex heterocyclic structures.

Preparation of Functionalized Pyridine (B92270) Derivatives

The primary site for functionalization on this compound is the C2-methyl group. The protons on this methyl group are sufficiently acidic to be removed by strong bases, such as butyllithium (B86547) (BuLi), generating a potent nucleophilic picolyl anion. acs.orgyorku.ca This anion is a versatile intermediate that can react with a wide array of electrophiles to introduce new functional groups.

Key functionalization strategies include:

Deprotonation and Alkylation: Treatment with organolithium reagents like BuLi generates the lithiated species, which can subsequently react with electrophiles such as epoxides or be used in allylation reactions. yorku.caacs.org This provides a direct route to extend the carbon chain at the 2-position.

Condensation Reactions: The methyl group can undergo condensation with aldehydes, such as formaldehyde, to yield precursors for other derivatives like 2-vinylpyridine. acs.orgyorku.ca

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). acs.orgyorku.canih.gov This creates picolinic acid derivatives, which are themselves versatile intermediates for amide bond formation and further heterocyclic synthesis. nih.gov

C-H Functionalization of the Pyridine Ring: Modern catalytic methods, particularly those using rhodium, enable the direct functionalization of C-H bonds on the pyridine ring itself. acs.orgnih.govescholarship.org This allows for the introduction of groups like amides at positions ortho to the nitrogen, providing an alternative pathway to highly substituted pyridines.

The table below summarizes common transformations starting from 2-methylpyridine (B31789) analogues.

| Reagent(s) | Transformation | Product Type |

| 1. BuLi; 2. Electrophile (e.g., Epoxide) | Deprotonation and Alkylation | 2-Alkylpyridine derivative |

| Formaldehyde | Condensation | 2-Vinylpyridine precursor |

| KMnO₄ | Oxidation | Pyridine-2-carboxylic acid |

| Rh(III) catalyst, Amide source | C-H Amidation | Aminopyridine derivative |

Strategies for Incorporating this compound into Macrocyclic Systems

The synthesis of macrocycles containing a pyridine unit is a significant area of supramolecular chemistry. The this compound scaffold can be elaborated into difunctional precursors suitable for macrocyclization.

A primary strategy involves converting the starting material into a 4-substituted pyridine-2,6-dicarboxylic acid derivative. While the parent compound has a hydrogen at the 6-position, related dimethylpyridines can be converted to the corresponding dicarbonyl dichloride. nih.gov This electrophilic species can then undergo condensation reactions with difunctional nucleophiles, such as chiral diamines or dihydrazides, to form large macrocyclic structures. nih.gov For instance, pyridine-2,6-dicarbonyl dichloride has been used to prepare macrocyclic octacarboxaamide pyridines by reaction with tetracarboxylic acid dianhydrides. nih.gov

Another powerful approach involves the template-assisted [2+2] condensation of a 4-tert-butyl-2,6-diacetylpyridine precursor with a diamine linker around an alkaline earth metal triflate salt. nih.gov The tert-butyl group at the 4-position is crucial in this context as it significantly improves the solubility of the resulting macrocyclic complexes in common organic solvents, facilitating their synthesis and characterization. nih.gov

Synthesis of N-Arylpyridine-4-one Compounds and Related Scaffolds

The construction of N-aryl-4-pyridone scaffolds is of considerable interest in medicinal chemistry. Direct synthesis from this compound is challenging, but multistep pathways leveraging the reactivity of 4-alkylpyridines can be employed. A modern approach involves the dearomatization of a 4-alkylpyridine using a chloroformate, followed by a mild, ambient air oxidation of the resulting alkylidene dihydropyridine (B1217469) (ADHP) intermediate to form a 4-acylpyridine. yorku.cayorku.ca This ketone can then be a precursor for pyridone synthesis.

A more direct method for accessing N-aryl pyridones involves the C-H pyridonation of unactivated arenes. This can be achieved by generating pyridinium (B92312) radical cations through single-electron reduction, which then couple with the arene. acs.org Although not specific to the title compound, this strategy provides a general pathway to N-aryl-4-pyridones. acs.org The alkylation of pre-formed 4-pyridones is also a viable route, though it can present challenges regarding N- versus O-alkylation selectivity. ysu.edu

Use in the Preparation of Azolyl-substituted Pyridines

The this compound framework is a useful precursor for synthesizing pyridines substituted with various azole rings, such as oxadiazoles (B1248032) and triazoles. These heterocyclic moieties are often prepared by transforming the 2-methyl group into a suitable functional handle for cyclization.

A common and effective strategy proceeds through picolinic acid.

Oxidation: The 2-methyl group is first oxidized to a carboxylic acid.

Hydrazide Formation: The resulting picolinic acid is converted to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. nih.govmdpi.com

Cyclization: The picolinic acid hydrazide is a key intermediate that can be cyclized with various reagents to form different azoles.

1,3,4-Oxadiazoles: Reaction with carbon disulfide (CS₂) in a basic medium leads to the formation of a 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thiol (B1301711) ring. jchemrev.comtjpsj.org Alternatively, cyclodehydration of diacylhydrazines (formed by reacting the hydrazide with an acid chloride) using agents like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

1,2,4-Triazoles: Fused triazolo[1,5-a]pyridines can be synthesized from 2-aminopyridine (B139424) derivatives via intramolecular annulation. organic-chemistry.org A more direct approach for substituted pyridyl-triazoles involves multi-component reactions, for example, between a triazole derivative, an aldehyde, and malononitrile (B47326) in the presence of ammonium (B1175870) acetate. researchgate.net

The table below outlines a general pathway for the synthesis of pyridyl-oxadiazoles.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | KMnO₄ | 4-(tert-butyl)picolinic acid |

| 2 | 4-(tert-butyl)picolinic acid | Hydrazine hydrate | 4-(tert-butyl)picolinic hydrazide |

| 3 | 4-(tert-butyl)picolinic hydrazide | CS₂, KOH | 5-(4-tert-butylpyridin-2-yl)-1,3,4-oxadiazole-2-thiol |

Construction of Tricyclic and Polycyclic Systems Featuring the this compound Moiety

The pyridine ring of this compound can act as a foundational unit for building fused tricyclic and polycyclic systems through annulation reactions. A prominent strategy is the rhodium-catalyzed intramolecular C-H functionalization of pyridines tethered to an alkene. escholarship.org This method allows for the efficient creation of fused ring systems where the pyridine is part of a larger, multicyclic architecture. dntb.gov.ua The reaction demonstrates good scope for various alkyl substituents on the pyridine ring. dntb.gov.ua

Furthermore, cascade reactions can be employed to rapidly construct complex polycycles. For instance, palladium-catalyzed cascade radical cyclization and C-H amination of 1,7-enynes can build tricyclic quinolin-2(1H)-one scaffolds. rsc.org While not starting directly from the title compound, these annulation strategies highlight general and powerful methods for elaborating pyridine cores into more complex fused structures, including triazolo[4,5-g]quinolines and imidazo[4,5-g]quinolines. nih.govrsc.org

Future Directions and Emerging Research Avenues for 4 Tert Butyl 2 Methylpyridine

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary focus for future research will be the development of sustainable and efficient synthetic methodologies for 4-(tert-butyl)-2-methylpyridine and its derivatives. Traditional pyridine (B92270) syntheses often involve harsh conditions and hazardous reagents. rasayanjournal.co.in Modern green chemistry principles offer a pathway to circumvent these issues. Future synthetic strategies are expected to incorporate techniques such as microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of eco-friendly solvents and catalysts. researchgate.netnih.gov

Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times and improve yields in the creation of novel pyridine derivatives. nih.gov Similarly, one-pot multicomponent reactions are gaining traction as they offer high atom economy, reduced waste, and simplified procedures. nih.govroyalsocietypublishing.org The development of a green, one-pot synthesis for this compound, potentially from simple, readily available precursors, would represent a significant advancement, making the compound more accessible for broader applications. Research into solvent-free reaction conditions or the use of biodegradable ionic liquids could further enhance the environmental profile of its synthesis. rasayanjournal.co.inroyalsocietypublishing.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours (e.g., 6-9 hours) | Minutes (e.g., 2-7 minutes) |

| Product Yield | Good (e.g., 73-84%) | Excellent (e.g., 82-94%) |

| Process | Often requires more complex workup | Simpler workup, pure products |

| Data derived from a comparative study on the synthesis of pyridine derivatives. nih.gov |

Exploration of New Catalytic Applications

The structural features of this compound, particularly its steric hindrance around the nitrogen atom, make it a prime candidate for use as a non-nucleophilic base. Its close analogue, 2,6-di-tert-butyl-4-methylpyridine (B104953), is well-established as a sterically hindered base capable of distinguishing between protons and Lewis acids. sigmaaldrich.comorgsyn.org This property is invaluable in reactions where the base should act only as a proton scavenger without interfering with catalytic metal centers or other electrophilic sites. For instance, 2,6-di-tert-butyl-4-methylpyridine is used to facilitate the high-yield conversion of ketones to vinyl triflates and in the synthesis of complex oligosaccharides. sigmaaldrich.com

Future research should explore the utility of this compound in similar catalytic contexts. Its unique steric and electronic profile—less hindered than its 2,6-di-tert-butyl counterpart but still significantly bulky—may offer new levels of selectivity in reactions such as:

C-H Activation: Acting as a proton acceptor in transition metal-catalyzed C-H functionalization reactions.

Glycosylation: Promoting the formation of glycosidic bonds in carbohydrate synthesis.

Polymerization: Controlling reaction pathways where proton management is critical.

Furthermore, studies on the hydrogenation of sterically hindered pyridines suggest that the position of bulky groups can influence reaction outcomes, indicating that this compound could exhibit unique behavior as a substrate or ligand in reduction reactions. rsc.org

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools for predicting molecular properties and elucidating complex reaction mechanisms. Future investigations into this compound will greatly benefit from advanced computational modeling, such as Density Functional Theory (DFT) and molecular dynamics simulations. nih.gov

For example, DFT calculations have been successfully used to understand how the related compound 4-tert-butylpyridine (B128874) (t-BP) functions as an additive in solid-state dye-sensitized solar cells. acs.org These studies revealed how t-BP adsorbs onto TiO₂ surfaces, alters the surface work-function, and inhibits charge recombination, all of which are critical for improving solar cell efficiency. acs.org Similar computational approaches could be applied to this compound to predict its adsorption behavior on various surfaces, its interaction energies with metal catalysts, and its electronic properties, thereby guiding its application in materials science and catalysis.

DFT has also been instrumental in clarifying the mechanisms of palladium-catalyzed methylation reactions, identifying the most favorable pathways by comparing the energetics of radical and non-radical routes. rsc.org Such in-silico studies on reactions involving this compound could accelerate the discovery of new catalytic systems and optimize reaction conditions before extensive laboratory work is undertaken.

Table 2: Applications of Computational Modeling in Pyridine Research

| Computational Method | Application | Insights Gained | Reference |

| DFT Calculations | Interfacial modification in solar cells | Adsorption geometry, changes in surface work-function, inhibition of charge recombination. | acs.org |

| DFT (M06) | Catalytic reaction mechanism | Identification of key intermediates and transition states, elucidation of the lowest energy pathway. | rsc.org |

| Molecular Dynamics | Ligand-protein interactions | Identification of binding sites, understanding conformational changes and binding stability. | nih.gov |

Integration into Supramolecular Assemblies and Functional Materials

The pyridine moiety is a fundamental building block in supramolecular chemistry and the design of functional materials. The specific substitutions on this compound make it an attractive candidate for creating advanced materials with tailored properties. Research on the analogous compound 4-tert-butylpyridine (TBP) has shown it to be a crucial additive for improving the crystallinity, homogeneity, and performance of perovskite solar cells. ossila.comrsc.org It is also a key component in the electrolyte of dye-sensitized solar cells. sigmaaldrich.combiosynth.com

Future work should focus on incorporating this compound into:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, while the bulky substituents can control the pore size and environment within the framework.

Functional Polymers: Integration into polymer chains could create materials with specific thermal or electronic properties.

Crystal Engineering: The compound can be used to form complex three-dimensional networks through hydrogen and halogen bonding. A recent study showed that 4-tert-butylpyridinium can act as an organic cation to template the formation of a novel copper(II) chloride complex with a 3D structure stabilized by N-H···Cl and C-H···Cl hydrogen bonds. mdpi.com

Encapsulation Complexes: Sterically hindered pyridines have been designed to encapsulate metal cations, effectively shielding them and modifying their reactivity. missouristate.eduacs.org The structure of this compound suggests it could be similarly employed.

These applications leverage the compound's ability to engage in specific non-covalent interactions and coordinate with metal ions, opening avenues for new electronic, optical, and porous materials. mdpi.com

Design of Highly Selective Reagents and Ligands Based on this compound Scaffolding

The this compound framework is an ideal scaffold for the design of highly selective ligands for asymmetric catalysis and other specialized chemical applications. The combination of a chiral center with the sterically defined pyridine ring can lead to powerful reagents. For instance, the (S)-t-BuPyOx ligand, which is based on a 2-substituted pyridine backbone and a tert-butyl group on the oxazoline (B21484) ring, has proven effective in catalytic asymmetric conjugate additions. caltech.eduresearchgate.net This highlights a clear path for developing new chiral ligands derived from this compound for enantioselective transformations.

Furthermore, bipyridine ligands bearing tert-butyl groups, such as 4,4'-di-tert-butyl-2,2'-bipyridine, are exceptionally useful in a wide range of catalytic processes, including epoxidations, borylations, and C-H activation reactions. chemicalbook.comsigmaaldrich.com This suggests that dimers or more complex structures built from the this compound unit could yield robust and versatile ligands for transition metal catalysis. The development of derivatization agents based on the 2-picoline structure for LC-MS analysis also points to potential applications in analytical chemistry. mdpi.com Future research in this area will likely focus on synthesizing libraries of ligands based on this scaffold to screen for high selectivity and activity in various chemical transformations.

常见问题

Basic Questions

Q. What are the established synthetic methodologies for preparing 4-(tert-butyl)-2-methylpyridine, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via alkylation of 2-methylpyridine with tert-butyl halides (e.g., tert-butyl chloride) under basic conditions. Sodium hydroxide in dichloromethane facilitates nucleophilic substitution, achieving yields of ~70% under optimized temperatures (40–60°C) . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency by stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Answer:

- 1H NMR: A singlet at δ ~1.3 ppm (9H, tert-butyl) and δ ~2.5 ppm (3H, methyl group on pyridine).

- 13C NMR: Peaks at δ ~29–35 ppm (tert-butyl carbons) and δ ~150 ppm (pyridine C4) .